Product packaging for Isoursodeoxycholate(Cat. No.:)

Isoursodeoxycholate

Cat. No.: B1259499
M. Wt: 391.6 g/mol
InChI Key: RUDATBOHQWOJDD-DNMBCGTGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isoursodeoxycholate (isoUDCA) is a secondary bile acid produced by the gut microbiome's metabolism of primary bile acids . Recent human cohort studies have established its significant role in lipid metabolism and appetite regulation, making it a compound of high interest for metabolic research . Studies show that circulating levels of isoUDCA are strongly determined by the gut microbiome and correlate with higher post-prandial lipemia (elevated triglycerides), increased fasting appetite, and adverse liver function values . A key characteristic of isoUDCA is its dynamic response to interventions; its levels significantly decrease one year after bariatric surgery and also in response to dietary fiber supplementation, suggesting it may be a modifiable mediator of metabolic health . This product is intended for research purposes only, including the study of bile acid pathways, host-microbiome interactions, and the development of therapeutic strategies for obesity and metabolic syndrome . It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39O4- B1259499 Isoursodeoxycholate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H39O4-

Molecular Weight

391.6 g/mol

IUPAC Name

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-DNMBCGTGSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Biosynthesis and Endogenous Origin of Isoursodeoxycholate

Microbial Production Pathways and Mechanisms

The formation of isoursodeoxycholate is a testament to the intricate biochemical capabilities of the gut microbiome. Specific bacteria possess the necessary enzymatic machinery to transform primary bile acids into this unique secondary bile acid.

Identification of Specific Gut Microbiota Producers (e.g., Ruminococcus gnavus, Blautia Species)

Research has identified a clear association between the abundance of certain gut bacteria and the levels of this compound. Notably, species belonging to the genus Blautia have been positively correlated with isoUDCA concentrations. nih.gov Specifically, Blautia wexlerae has been highlighted as a significant contributor. nih.gov

Another key producer is Ruminococcus gnavus, a common member of the human gut microbiota. researchgate.netresearchgate.net Studies have established a direct relationship between the presence of R. gnavus and the production of iso-bile acids, with a notable pairing observed between this bacterium and this compound. researchgate.netresearchgate.net The capacity of Ruminococcus gnavus to synthesize iso-bile acids is considered a potential mechanism through which this microbe may influence host inflammatory and cardiometabolic pathways. researchgate.netbroadinstitute.orgquadram.ac.uk

Gut MicrobiotaAssociation with this compound
Blautia species (e.g., B. wexlerae)Positive correlation with isoUDCA levels nih.govmdpi.comfrontiersin.org
Ruminococcus gnavus Known producer of iso-bile acids, including isoUDCA researchgate.netresearchgate.netdovepress.com
Eggerthella lenta Positively correlated with isoUDCA levels nih.gov
Flavonifractor plautii Positively correlated with isoUDCA levels nih.gov

Enzymatic Transformations in Iso-Bile Acid Biogenesis (e.g., 5α-reductase, 3β-hydroxysteroid dehydrogenase activity in analogous pathways)

The biogenesis of iso-bile acids from primary bile acids involves specific enzymatic modifications. While the complete pathway for this compound is still under investigation, research into analogous iso-bile acids has shed light on the key enzymes involved. For instance, the production of isoallo-lithocholic acid (isoalloLCA), another iso-bile acid, is attributed to the sequential action of 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSDH) enzymes. nih.gov

These enzymes are crucial for altering the stereochemistry of the bile acid structure. 5α-reductases, also known as 3-oxo-5α-steroid 4-dehydrogenases, are involved in various metabolic processes, including bile acid biosynthesis. wikipedia.org In the context of iso-bile acid formation, a 5α-reductase acts on an intermediate, followed by a 3β-HSDH which catalyzes the final step to produce the "iso" form. nih.govbiorxiv.org It has been reported that Ruminococcus gnavus possesses hydroxysteroid dehydrogenase (HSDH) activity, enabling it to convert bile acids into their iso-forms. researchgate.net This enzymatic capability is central to its role in isoUDCA production.

Environmental and Host Modulators of this compound Levels

The concentration of this compound in the body is not static; it is dynamically influenced by a range of external and internal factors, from dietary choices to host genetics.

Influence of Dietary Interventions (e.g., Fiber Supplementation)

Diet plays a pivotal role in shaping the gut microbiome and, consequently, the production of microbial metabolites like this compound. nih.gov Dietary fiber, in particular, has been shown to modulate isoUDCA levels. A study involving a 6-week dietary intervention with 20g of inulin (B196767), a type of soluble fiber, resulted in a modest but significant reduction in isoUDCA levels. nih.gov This effect is likely mediated by fiber-induced shifts in the gut microbial composition and their metabolic activities. nih.govnih.govmdpi.comfrontiersin.org In contrast, supplementation with omega-3 fatty acids did not produce a similar change in isoUDCA concentrations. nih.govnih.gov

Dietary InterventionEffect on this compound Levels
Fiber Supplementation (Inulin) Decrease nih.govnih.gov
Omega-3 Supplementation No significant change nih.govnih.gov

Alterations Post-Bariatric Surgery and Associated Metabolic Shifts

Bariatric surgery, a profound intervention for weight loss, leads to significant alterations in gut anatomy, which in turn dramatically impacts the gut microbiome and bile acid profiles. nih.govnottingham.ac.ukunimi.it Studies have demonstrated a significant decrease in circulating this compound levels one year after bariatric surgery. nih.govnih.gov This reduction in isoUDCA is associated with improvements in metabolic parameters, including reduced post-prandial lipemia and increased satiety. nih.govresearchgate.net The decline in isoUDCA post-surgery underscores the compound's connection to metabolic health and the powerful influence of gut microbial shifts on host physiology. nih.govresearchgate.net

Role of Host Genetics and Gut Microbiome Composition in Bile Acid Profiles

The profile of bile acids, including this compound, is a product of the complex interaction between the host and their resident gut microbes. nih.gov Research indicates that while bile acid levels have a moderately heritable genetic component, the composition of the gut microbiome is a remarkably accurate predictor of both serum and stool isoUDCA levels. nih.govnih.gov Machine-learning algorithms have shown that the gut microbiota can predict isoUDCA levels with high accuracy (area under the receiver operating characteristic curve [AUC] = ~80%). nih.govnih.gov This highlights that while host genetics lay a foundation, the gut microbiome is a dominant factor in determining the circulating and fecal concentrations of this secondary bile acid. nih.gov

Molecular Mechanisms of Isoursodeoxycholate Action in Cellular Systems

Engagement with Nuclear Receptors and Transcriptional Regulation

The biological activities of isoUDCA are partly mediated by its interaction with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. frontiersin.org These interactions are central to maintaining cellular homeostasis, particularly in metabolic and inflammatory pathways.

Potential Interactions with Farnesoid X Receptor (FXR) and Co-regulators

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as a primary sensor for bile acids. frontiersin.orgoaepublish.commedchemexpress.com Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. nih.govwikipathways.org This binding initiates a conformational change that leads to the recruitment of co-activator proteins and the subsequent transactivation of gene expression. nih.gov Conversely, in the absence of a ligand, FXR can associate with co-repressors to suppress gene transcription. nih.gov

Table 1: Key Target Genes of FXR and Their Functions

Target GeneFunctionEffect of FXR ActivationReference
SHP (Small Heterodimer Partner)Nuclear receptor that represses transcription of CYP7A1.Upregulation frontiersin.orgoaepublish.com
BSEP (Bile Salt Export Pump)Transporter responsible for pumping bile salts out of hepatocytes.Upregulation frontiersin.orgmdpi.com
FGF19 (Fibroblast Growth Factor 19)Hormone produced in the intestine that signals to the liver to suppress bile acid synthesis.Upregulation wikipathways.orgmdpi.com
CYP7A1 (Cholesterol 7α-hydroxylase)Rate-limiting enzyme in the classical pathway of bile acid synthesis.Downregulation (via SHP and FGF19) oaepublish.comnih.gov
OSTα/β (Organic Solute Transporter α/β)Basolateral transporters for bile acid efflux from enterocytes and hepatocytes.Upregulation frontiersin.org

Crosstalk with Liver X Receptors (LXR) and Retinoid X Receptors (RXR)

Liver X Receptors (LXRα and LXRβ) are another class of nuclear receptors that are crucial for regulating cholesterol, fatty acid, and glucose metabolism. mdpi.comnih.gov Similar to FXR, LXRs function by forming a heterodimer with RXR. mdpi.comfrontiersin.orgresearchgate.net This LXR/RXR complex binds to LXR response elements (LXREs) on target gene promoters to control their transcription. mdpi.comnih.gov

The shared dependency of both FXR and LXR on RXR as a dimerization partner creates a basis for significant crosstalk between their signaling pathways. frontiersin.orgresearchgate.net The cellular availability of RXR can become a limiting factor, meaning that strong activation of the FXR pathway could potentially sequester RXR, thereby diminishing the formation of LXR/RXR heterodimers. This would, in turn, temper the transcriptional activity of LXR. Consequently, by influencing the activity of the FXR pathway, bile acids like isoUDCA can indirectly modulate LXR-dependent gene expression, impacting broader metabolic processes including cholesterol efflux and lipogenesis.

Activation of Membrane-Bound Receptors and Downstream Signaling

Beyond the nucleus, isoUDCA exerts significant influence by activating receptors on the cell surface, initiating rapid signaling cascades that affect a wide range of cellular functions.

Role of Takeda G-Protein Coupled Receptor 5 (TGR5) in Cellular Responses

The Takeda G-protein Coupled Receptor 5 (TGR5), also known as GPBAR1, is a key membrane receptor for bile acids. escholarship.orgexplorationpub.comresearchgate.netnih.gov Research indicates that isoUDCA is among the bile acids that can activate TGR5. escholarship.org TGR5 is expressed in numerous tissues and cell types, where its activation is linked to the regulation of energy homeostasis, inflammation, and glucose metabolism. nih.govescholarship.orgexplorationpub.comnih.gov Upon ligand binding, TGR5 undergoes a conformational change that triggers downstream intracellular signaling. escholarship.orgexplorationpub.com

Induction of cAMP-PKA-CREB Signaling Cascades

A primary signaling pathway initiated by TGR5 activation is the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). explorationpub.comresearchgate.netnih.gov TGR5 couples to a stimulatory G-protein (Gs), which activates the enzyme adenylyl cyclase. explorationpub.com This enzyme catalyzes the conversion of ATP into cAMP. explorationpub.com The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.gov

Activated PKA can then translocate to the nucleus where it phosphorylates various substrates, most notably the cAMP Response Element-Binding protein (CREB). mdpi.com Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of specific genes, thereby modulating their transcription. This TGR5-cAMP-PKA-CREB axis is particularly important in mediating anti-inflammatory responses. mdpi.com

Table 2: The Isoursodeoxycholate-TGR5 Signaling Cascade

StepMolecule/ProcessDescriptionReference
1Ligand BindingThis compound binds to the extracellular domain of the TGR5 receptor. escholarship.org
2G-Protein ActivationThe receptor activates the associated Gs alpha subunit, causing it to exchange GDP for GTP. explorationpub.com
3Adenylyl Cyclase ActivationThe activated Gs alpha subunit stimulates adenylyl cyclase. explorationpub.comresearchgate.net
4cAMP ProductionAdenylyl cyclase converts ATP into cyclic AMP (cAMP), increasing its intracellular concentration. explorationpub.comresearchgate.netnih.gov
5PKA ActivationcAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing and activating the catalytic subunits. nih.gov
6CREB PhosphorylationActivated PKA catalytic subunits enter the nucleus and phosphorylate the transcription factor CREB. mdpi.com
7Gene TranscriptionPhosphorylated CREB binds to CRE sites on DNA, regulating the expression of target genes involved in inflammation and metabolism.

Modulation of Extracellular Signal-Regulated Kinase (ERK1/2) and AKT Pathways

The signaling network stemming from isoUDCA is not limited to the PKA pathway. TGR5 activation has been shown to modulate other critical signaling pathways, including the Extracellular signal-Regulated Kinase (ERK1/2) and AKT (also known as Protein Kinase B) pathways. escholarship.orgexplorationpub.com

The ERK1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is involved in regulating cell proliferation, differentiation, and survival. escholarship.org TGR5 activation can lead to either the stimulation or inhibition of ERK1/2 signaling, depending on the specific cell type and the G-protein to which TGR5 is coupled. mdpi.comescholarship.org For instance, in some cells, TGR5 activation promotes ERK signaling, while in others it is inhibitory. mdpi.comescholarship.org Adding another layer of complexity, the activation of the nuclear receptor FXR has been shown to inhibit ERK1/2 phosphorylation. wikipathways.org This suggests that isoUDCA could exert dual control over the ERK pathway, with the ultimate cellular outcome depending on the relative engagement of TGR5 and FXR.

The AKT pathway is a central signaling node that promotes cell survival and growth and is involved in glucose metabolism. TGR5 activation by bile acids can enhance AKT phosphorylation, leading to the activation of its downstream effectors. mdpi.commdpi.comescholarship.orgresearchgate.net This TGR5-mediated activation of AKT contributes to the metabolic benefits associated with bile acid signaling, such as improved glucose homeostasis and anti-inflammatory effects in macrophages. mdpi.commdpi.com

Intracellular Signal Transduction Networks

This compound (IUDCA), a secondary bile acid produced by the gut microbiota, is increasingly recognized for its role as a signaling molecule. Its influence extends to critical intracellular signal transduction networks that govern inflammation and cellular metabolism. While research is ongoing, current evidence primarily points to a strong correlation between IUDCA levels and inflammatory processes, with emerging lines of inquiry into its effects on metabolic regulatory pathways.

Regulation of NF-κB and STAT3 Signaling Pathways

The direct molecular regulation of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways by this compound is an area of active investigation. These pathways are central hubs in the control of inflammatory responses. oncotarget.comcellsignal.comnih.gov

Research has established a significant positive correlation between serum and stool concentrations of IUDCA and Glycoprotein (B1211001) A (GlycA), a validated biomarker for systemic inflammation. researchgate.netphysiology.org This association suggests that IUDCA may play a role in modulating inflammatory states. The NF-κB and STAT3 signaling cascades are pivotal in driving the expression of pro-inflammatory cytokines, chemokines, and other mediators that characterize these states. oncotarget.comcellsignal.com

While direct mechanistic studies on IUDCA are limited, related research provides context. For instance, studies on other secondary bile acids have shown varied effects on these pathways. Lithocholic acid (LCA), the metabolic precursor to IUDCA, has been observed to down-regulate NF-κB activity through the vitamin D receptor in colon cancer cells. researchgate.net In a study on gut-origin sepsis, the administration of lentinan, which was found to increase levels of isodeoxycholic acid (an isomer of IUDCA), was associated with the downregulation of the NF-κB signaling pathway. medrxiv.org These findings highlight the complexity and specificity of bile acid signaling, indicating that the precise effects of IUDCA on NF-κB and STAT3 require further dedicated study.

Table 1: Correlational Findings between this compound (IUDCA) and Inflammation

Biomarker/ConditionBiofluidCorrelation with IUDCAKey FindingReference
Glycoprotein A (GlycA) SerumPositiveAssociated with post-prandial inflammation. researchgate.net
Inflammation GeneralPositiveIUDCA is associated with inflammation and worse hepatic function. nih.gov
Liver Inflammation Tests SerumPositiveAssociated with increased markers of liver inflammation. researchgate.net
NF-κB Signaling TissueIndirect Negative CorrelationAn intervention that increased a related isomer (isodeoxycholic acid) was linked to reduced NF-κB pathway expression. medrxiv.org

Table 2: Key Inflammatory Signaling Molecules

MoleculeFull NameGeneral Function in Inflammation
NF-κB Nuclear Factor-kappa BA primary transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. oncotarget.comresearchgate.net
STAT3 Signal Transducer and Activator of Transcription 3A transcription factor activated by various cytokines and growth factors; it plays a crucial role in cytokine signaling and has both pro-inflammatory and anti-inflammatory functions depending on the context. oncotarget.comresearchgate.net

Influence on Mechanistic Target of Rapamycin (mTOR) and AMP-activated Protein Kinase (AMPK) Activity

The specific influence of this compound on the mechanistic Target of Rapamycin (mTOR) and AMP-activated Protein Kinase (AMPK) signaling pathways is not yet well-defined. These pathways are master regulators of cellular metabolism, growth, and energy homeostasis, with AMPK acting as a cellular energy sensor and mTOR promoting anabolic processes like protein and lipid synthesis. researchgate.netbiorxiv.org

Current research has not established a direct causal link between IUDCA and the activity of mTOR or AMPK. However, metabolomic studies have identified IUDCA as a relevant metabolite in various states of metabolic health and dysregulation where mTOR and AMPK signaling are known to be involved. For example, studies have shown that circulating IUDCA levels decrease significantly following bariatric surgery, a procedure known to profoundly alter host metabolism and related signaling pathways. researchgate.netchalmers.se Furthermore, analyses of metabolic dysregulation in obese mice identified altered levels of IUDCA in skeletal muscle, where adaptations in mTOR and AMPK signaling were also impaired, although a direct interaction was not proven. mdpi.com

Context from related bile acids suggests potential for interaction. Deoxycholic acid (DCA), for instance, has been shown to stimulate GLP-1 production through an enhancement of TGR5-mTORC1 signaling in cell models. chalmers.se Given that different bile acids can have distinct and sometimes opposing effects on cellular receptors and pathways, it cannot be assumed that IUDCA acts similarly. The intricate crosstalk between bile acid homeostasis and central metabolic regulators like the AMPK-FXR axis further underscores the need for specific investigation into IUDCA's role. researchgate.net

Table 3: Studies Identifying this compound (IUDCA) in a Metabolic Context

Study ContextFinding Related to IUDCAAssociated Metabolic StateReference
Post-Bariatric Surgery Circulating IUDCA levels significantly decrease.Improved metabolic health, altered lipid metabolism and satiety. researchgate.netphysiology.org
Hepatic Steatosis IUDCA levels positively correlated with certain gut microbial species (e.g., Ruminococcus gnavus).Metabolic dysfunction-associated fatty liver disease (MAFLD).
Dietary Intervention (Fiber) IUDCA levels modestly decrease in response to inulin (B196767) fiber supplementation.Modulation of gut microbiota and metabolic health. researchgate.net
Obesity (Mouse Model) Altered levels of IUDCA in skeletal muscle during starvation.Impaired metabolic flexibility and dysregulated mTOR/AMPK signaling. mdpi.com
Acute Myeloid Leukemia (AML) IUDCA identified as a significantly altered metabolite during treatment.Disease state and response to therapy involving metabolic modulation.

Isoursodeoxycholate S Contribution to Cellular and Metabolic Homeostasis

Modulation of Lipid Metabolism in Cellular Models

Isoursodeoxycholate has been shown to play a crucial role in the regulation of lipid metabolism, with studies highlighting its association with the processing of fats after meals and the synthesis of new fatty acids.

Associations with Postprandial Lipemia and Triglyceride Metabolism

Postprandial lipemia, the increase in triglyceride-rich lipoproteins in the blood following a meal, is a dynamic metabolic state. oatext.com Elevated or prolonged postprandial lipemia is considered a risk factor for cardiovascular disease. oatext.comphysiology.org Scientific studies have established a direct correlation between circulating levels of this compound and postprandial lipemia. researchgate.netashpublications.orgnih.govnih.govunimi.it

Specifically, elevated levels of this secondary bile acid are associated with hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood. nih.gov The discovery of this positive association is significant, as the post-prandial lipemic response may be a stronger predictor of cardiovascular risk than fasting lipid levels. aging-us.com Furthermore, interventions known to alter metabolic health, such as bariatric surgery, lead to a significant decrease in circulating isoUDCA levels. researchgate.netashpublications.orgnih.govunimi.it This reduction in isoUDCA may contribute to the improved control of blood lipids and increased satiety observed after the procedure. aging-us.com These findings underscore the important role of isoUDCA in lipid metabolism and its potential as a biomarker for cardiometabolic risk. ashpublications.orgnih.govnih.gov

Table 1: Research Findings on this compound and Lipid Metabolism

Study FocusKey FindingAssociated Condition/ProcessReference
Post-Bariatric Surgery MetabolomicsCirculating isoUDCA levels significantly decrease one year after surgery.Improved Lipemic Control ashpublications.orgnih.gov
Population-Based Cohort StudiesisoUDCA associates with post-prandial lipemia and the inflammatory marker GlycA.Postprandial Lipemia, Hypertriglyceridemia researchgate.netnih.govunimi.itnih.gov
Animal Model (Obese Pigs)Elevated levels of isoUDCA were associated with hypertriglyceridemia.Lipid Accumulation nih.gov

Influence on De Novo Lipogenesis and Fatty Acid Biosynthesis

De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid sources, such as carbohydrates, primarily in the liver. nih.govresearchgate.net This process is tightly regulated by hormones like insulin (B600854) and transcription factors such as sterol regulatory element-binding protein-1c (SREBP-1c). nih.govnih.govsemanticscholar.org Bile acids, as a class, are known to influence DNL, often through the activation of the farnesoid X receptor (FXR), which can inhibit SREBP-1c expression. nih.govsemanticscholar.org

While direct studies on this compound's specific effect on DNL enzymes are limited, its association with lipid metabolism suggests an indirect influence. researchgate.netnih.gov For instance, isoUDCA levels are linked to conditions of altered lipid metabolism where DNL is also dysregulated. biorxiv.org The activation of hepatic FXR by certain bile acids can decrease liver fat accumulation by inhibiting SREBP-1c activity. nih.gov Given that isoUDCA is a component of the broader bile acid pool that collectively regulates these pathways, it is implicated in the complex network controlling fatty acid biosynthesis.

Impact on Inflammatory Pathways at the Cellular Level

This compound exerts immunomodulatory effects by influencing the behavior of immune cells and the production of inflammatory signaling molecules.

Regulation of Immune Cell Responses and Immunomodulation

The gut microbiome and its metabolites, including secondary bile acids, are critical for educating and regulating the host immune system. researchgate.netmdpi.com Bile acid receptors, such as FXR and TGR5, are expressed on a variety of immune cells, including macrophages and dendritic cells, allowing bile acids to directly modulate their function. researchgate.net

Studies have shown that secondary bile acids can influence the differentiation and activity of adaptive immune cells. mdpi.com For example, metabolites structurally related to isoUDCA, such as lithocholic acid (LCA) and its derivatives, can inhibit the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. mdpi.com Research has specifically linked iso-ursodeoxycholate to host immune function, suggesting that a healthy, diverse gut microbiome produces a range of such metabolites that are necessary for optimal immune performance. ashpublications.org The loss of these immunomodulatory metabolites due to low microbial diversity could impair immune function. ashpublications.org

Alteration of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators of inflammation. nih.govmdpi.com Elevated levels of these cytokines are associated with a wide range of inflammatory conditions. mdpi.comresearchgate.net this compound has been linked to systemic inflammation, with its circulating levels correlating with the inflammatory glycoprotein (B1211001) GlycA. researchgate.netnih.govunimi.it

Table 2: this compound and its Association with Inflammation

ContextObservationAssociated Inflammatory MarkerReference
General Population StudiesSerum isoUDCA levels correlate with GlycA.GlycA researchgate.netnih.govunimi.it
Bariatric SurgeryPost-surgery decrease in isoUDCA coincides with a decrease in IL-6.IL-6 nih.govmdpi.com
Physiological StressDecreased stool isoUDCA is associated with increased IL-6.IL-6 physiology.org
Bile Acid Metabolism ModulationAlterations in bile acid circulation affect hepatic TNF-α expression.TNF-α semanticscholar.org

Role in Cellular Stress Response Mechanisms

Bile acids, due to their detergent-like properties, can be toxic to cells at high concentrations, inducing cellular stress. However, certain bile acids also play a protective role by helping to mitigate stress responses, such as oxidative stress and endoplasmic reticulum (ER) stress. researchgate.net

Hydrophilic bile acids, a category that includes the parent compound ursodeoxycholic acid (UDCA), are known to exert neuroprotective effects by reducing neuroinflammation, apoptosis, and both oxidative and ER stress. researchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species and antioxidants, can lead to cellular damage. researchgate.net ER stress occurs when the endoplasmic reticulum's protein-folding capacity is overwhelmed. Studies have shown that some bile acids can trigger protective mechanisms against these stressors. For instance, the UDCA-mediated shift to neutral lipids can limit oxidative stress and inflammation. nih.gov Given that postprandial lipemia, a process linked to isoUDCA, can be associated with transient oxidative stress, the role of specific bile acids in managing this cellular stress is an area of active investigation. researchgate.net The involvement of this compound in these pathways is suggested by its structural relationship to UDCA and its role in metabolic processes that can induce cellular stress.

Mediation of Endoplasmic Reticulum (ER) Homeostasis and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and transport of proteins, as well as lipid biosynthesis. nih.govsemanticscholar.org Disruption of these functions can lead to an accumulation of unfolded or misfolded proteins within the ER lumen, a state known as ER stress. nih.gov In response, the cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR's primary goal is to restore homeostasis by reducing the protein load and enhancing the cell's protein-folding capacity. mdpi.com However, if the stress is prolonged or overwhelming, the UPR can switch from a pro-survival to a pro-apoptotic pathway, triggering cell death. mdpi.com

While direct studies on this compound's (isoUDCA) role in ER stress are limited, research into other secondary bile acids provides significant context. Certain unconjugated secondary bile acids, such as deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and lithocholic acid (LCA), have been demonstrated to induce ER stress and activate the UPR, specifically the PERK signaling pathway. nih.govoncotarget.com This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event that temporarily halts protein synthesis to relieve the burden on the ER. nih.gov

A crucial link between bile acids and ER stress is lipid metabolism. The ER is a central hub for lipid synthesis, and disruptions in lipid homeostasis are a known trigger for ER stress and UPR activation. nih.gov This connection is particularly relevant for isoUDCA, as studies have associated elevated levels of this secondary bile acid with hypertriglyceridemia. researchgate.netnih.gov Dysregulation of lipid profiles can disturb the composition and fluidity of the ER membrane, leading to what is known as lipid bilayer stress, which can directly activate the UPR. nih.gov Therefore, it is plausible that the influence of isoUDCA on lipid metabolism could indirectly contribute to the modulation of ER homeostasis. In contrast, other bile acids like tauroursodeoxycholic acid (TUDCA) and glycoursodeoxycholic acid (GUDCA) have been shown to have protective effects by alleviating ER stress. semanticscholar.orgmdpi.com

Table 1: Effects of Various Bile Acids on Endoplasmic Reticulum (ER) Stress
Bile AcidClassReported Effect on ER StressReference
Deoxycholic acid (DCA)SecondaryInduces ER Stress / Activates UPR nih.govoncotarget.com
Lithocholic acid (LCA)SecondaryInduces ER Stress / Activates UPR nih.govoncotarget.com
Tauroursodeoxycholic acid (TUDCA)Tertiary (hydrophilic)Reduces ER Stress / Counteracts Apoptosis mdpi.com
Glycoursodeoxycholic acid (GUDCA)ConjugatedAlleviates ER Stress semanticscholar.org

Response to Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them. researchgate.net ROS are chemically reactive molecules derived from oxygen that, in excess, can damage cellular components like lipids, proteins, and DNA. nih.gov

The relationship between bile acids and oxidative stress is complex, with different bile acids exhibiting either pro-oxidant or antioxidant properties. Hydrophobic bile acids, in particular, are known to promote the generation of ROS, which can lead to cellular injury. nih.gov The primary site for this bile acid-induced ROS production is often the mitochondria, where hydrophobic bile acids can impair the electron transport chain, leading to an increase in free radical formation. conicet.gov.ar This mitochondrial dysfunction is a key pathological mechanism in cholestatic liver diseases, where high concentrations of bile acids cause significant oxidative stress. researchgate.net

While the specific actions of isoUDCA on ROS generation have not been extensively detailed, the behavior of its isomer, ursodeoxycholic acid (UDCA), provides a valuable point of comparison. In contrast to more hydrophobic bile acids, UDCA is recognized for its antioxidant properties. nih.govmdpi.com It can act as a ROS scavenger and has been shown to decrease ROS production, contributing to its hepatoprotective effects. mdpi.comnews-medical.net For instance, UDCA treatment can reduce intracellular ROS, which in turn influences cellular signaling pathways related to cell cycle arrest. mdpi.com Given that isoUDCA is a structural isomer of UDCA, its specific impact on oxidative balance warrants further investigation to determine whether it aligns more with the pro-oxidant characteristics of other secondary bile acids or the antioxidant nature of UDCA.

Table 2: Pro-oxidant vs. Antioxidant Properties of Select Bile Acids
Bile Acid TypeGeneral PropertyMechanismReference
Hydrophobic Bile Acids (e.g., DCA, LCA)Pro-oxidantPromote generation of ROS, often via mitochondrial disruption. nih.govconicet.gov.ar
Ursodeoxycholic acid (UDCA)AntioxidantActs as a ROS scavenger and decreases ROS production. nih.govmdpi.comnews-medical.net

Influence on Satiety Signaling and Appetite Regulation

Appetite and satiety are complex processes regulated by a network of hormonal and neural signals originating from the gut, adipose tissue, and central nervous system. The hypothalamus, in particular, integrates these signals to control food intake. researchgate.net Recent research has identified the secondary bile acid isoUDCA as a significant player in this regulatory network. nih.gov

Studies have demonstrated a direct correlation between elevated circulating levels of isoUDCA and increased appetite. researchgate.netnih.gov In a study of healthy individuals, fasting levels of isoUDCA were shown to significantly correlate with pre-meal appetite scores. researchgate.netnih.gov This suggests that isoUDCA may function as a signaling molecule that promotes hunger.

Further evidence for this role comes from studies of metabolic interventions. Following bariatric surgery, a procedure known to increase satiety and improve metabolic health, circulating levels of isoUDCA were found to decrease significantly. researchgate.netnih.gov This reduction in isoUDCA may be one of the mechanisms mediating the improved appetite control and regulation of lipid metabolism observed post-surgery. researchgate.net Additionally, dietary modifications, such as supplementation with inulin (B196767) fiber, have also been shown to modestly reduce isoUDCA levels, linking diet, the gut microbiome, and appetite signaling. nih.gov These findings highlight a previously unrecognized role for isoUDCA in satiety signaling and position it as a potential marker and modifiable factor in metabolic health. nih.gov

Table 3: Research Findings on this compound (isoUDCA) and Appetite
ObservationKey FindingSignificanceReference
Correlation with AppetiteFasting isoUDCA levels correlate positively with pre-meal appetite scores (p < 1 × 10⁻⁴).Suggests isoUDCA acts as a hunger-promoting signal. researchgate.netnih.gov
Effect of Bariatric SurgeryCirculating isoUDCA levels decrease significantly one year post-surgery (β = -0.72, p = 1 × 10⁻⁵).Reduced isoUDCA may contribute to increased satiety after surgery. researchgate.netnih.gov
Effect of Dietary FiberSupplementation with inulin fiber leads to a modest decrease in isoUDCA (β = -0.37, p < 0.03).Demonstrates that isoUDCA levels can be modified by diet. researchgate.netnih.gov

Comparative Mechanistic Investigations of Isoursodeoxycholate

Functional Similarities and Differences with Ursodeoxycholic Acid (UDCA)

Isoursodeoxycholate (isoUDCA) and ursodeoxycholic acid (UDCA) are both secondary bile acids, meaning they are formed from primary bile acids through metabolic processes carried out by intestinal bacteria. wikipedia.org In humans, UDCA is the 7-beta epimer of the primary bile acid chenodeoxycholic acid (CDCA), a structural change that significantly alters its physicochemical and biological properties. wjgnet.com This epimerization renders UDCA more hydrophilic and less toxic than many other bile acids. wjgnet.comdrugbank.com IsoUDCA is also a secondary bile acid, identified as 3β,7β-dihydroxy-5β-cholanic acid, and its levels are largely determined by the gut microbiome. nih.gov

Functionally, UDCA is widely recognized for its therapeutic effects in cholestatic liver diseases. nih.gov Its mechanisms of action include protecting liver cells (hepatocytes) and bile duct cells (cholangiocytes) from the toxic effects of more hydrophobic bile acids, stimulating bile flow (choleretic effect), and exerting immunomodulatory effects. drugbank.comnih.govnih.gov It is used clinically to dissolve cholesterol gallstones and as a first-line therapy for primary biliary cholangitis. wikipedia.orgnih.govaasld.org Studies have shown that UDCA therapy can improve liver biochemistry, delay the histological progression of liver disease, and prolong transplant-free survival in patients. wjgnet.com In contrast to other bile acids like CDCA, UDCA only partially suppresses the synthesis of new bile acids. nih.gov

Recent research has cast isoUDCA in a different light, associating it with negative metabolic profiles. Unlike the protective role of UDCA, elevated levels of isoUDCA are correlated with increased appetite, higher post-meal blood lipid levels (post-prandial lipemia), and inflammation. nih.govresearchgate.netnih.gov Furthermore, higher isoUDCA levels are linked to poorer liver function enzyme values. nih.gov Studies have observed that circulating isoUDCA levels decrease significantly following bariatric surgery and after dietary fiber supplementation, suggesting its role as a modifiable marker of cardiometabolic health. nih.govnottingham.ac.uk While both are secondary bile acids, their functional roles appear to be divergent: UDCA is a therapeutic agent that ameliorates liver pathology, whereas isoUDCA is emerging as a biomarker associated with adverse metabolic characteristics.

FeatureThis compound (isoUDCA)Ursodeoxycholic Acid (UDCA)
ClassificationSecondary bile acid. nih.govSecondary bile acid (in humans). wikipedia.orgdrugbank.com
OriginMetabolite produced by gut microbiota (e.g., Ruminococcus gnavus). nih.govresearchgate.netFormed by bacterial 7β-epimerization of chenodeoxycholic acid (CDCA) in the intestine. drugbank.com
Key Biological AssociationAssociated with adverse metabolic health; a potential biomarker for cardiometabolic risk. nih.govnih.govTherapeutic agent for cholestatic liver diseases and gallstone dissolution. nih.govnih.gov
Effect on AppetiteFasting levels correlate with increased pre-meal appetite. nih.govnih.govNot primarily associated with appetite regulation; main effects are hepatoprotective.
Effect on Lipid MetabolismAssociated with higher post-prandial lipemia (triglycerides). nih.govReduces cholesterol saturation in bile, aiding gallstone dissolution. drugbank.comnih.gov
Effect on InflammationAssociated with increased levels of the inflammatory marker GlycA. nih.govnih.govExerts immunomodulatory and anti-inflammatory effects in the liver. wikipedia.orgabbvie.ca
Clinical SignificanceLevels decrease after bariatric surgery and fiber supplementation, suggesting it is a modifiable risk factor. nih.govnottingham.ac.ukFDA-approved drug (Ursodiol) for primary biliary cholangitis and gallstone dissolution. drugbank.comnih.gov

Comparative Analysis with Other Secondary Bile Acids in Metabolic Regulation

Secondary bile acids are metabolites produced by the gut microbiota from primary bile acids synthesized in the liver. e-dmj.orgfrontiersin.org The most abundant secondary bile acids in humans are deoxycholic acid (DCA) and lithocholic acid (LCA), formed from cholic acid and chenodeoxycholic acid, respectively, through the action of bacterial 7α-dehydroxylase. e-dmj.orgmetwarebio.com These bile acids, along with isoUDCA, are crucial signaling molecules that interact with host receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) to regulate lipid, glucose, and energy homeostasis. e-dmj.orgfrontiersin.org

DCA and LCA are generally more hydrophobic than their primary precursors and have been associated with cellular toxicity and inflammation. drugbank.comnih.gov Elevated levels of these secondary bile acids have been implicated in the pathogenesis of conditions such as inflammatory bowel disease and colon cancer. wikipedia.orgmetwarebio.com Their signaling can influence metabolic pathways, but their accumulation is often considered detrimental.

Secondary Bile AcidPrimary PrecursorKey Metabolic Effects & AssociationsAssociation with Disease Risk
This compound (isoUDCA)Likely Chenodeoxycholic Acid (via bacterial epimerization/oxidation)Correlates with increased appetite, post-prandial lipemia, and inflammation (GlycA). nih.govresearchgate.net Levels are modifiable by bariatric surgery and fiber intake. nih.govnottingham.ac.ukConsidered a biomarker for poor cardiometabolic health. nih.gov
Deoxycholic Acid (DCA)Cholic AcidHydrophobic, can be hepatotoxic. drugbank.com Influences lipid and glucose metabolism through receptor activation (e.g., FXR, TGR5). e-dmj.orgmetwarebio.comLinked to inflammation and considered a potential promoter of colon cancer. wikipedia.orgmetwarebio.com
Lithocholic Acid (LCA)Chenodeoxycholic AcidHydrophobic and potentially toxic. drugbank.com Potent activator of the TGR5 receptor. mdpi.com Can be hepatotoxic if not detoxified. abbvie.caHigh levels are associated with liver damage and have been linked to colon cancer risk. metwarebio.com

Advanced Methodologies for Isoursodeoxycholate Research

Analytical Platforms for Metabolomics Profiling

Metabolomics, the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state. Advanced analytical platforms are crucial for the accurate profiling of metabolites like isoursodeoxycholate.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantitative analysis of bile acids, including this compound, in various biological samples. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govthermofisher.com

Researchers have developed and validated robust LC-MS/MS (tandem mass spectrometry) methods for the simultaneous measurement of a comprehensive panel of bile acids. nih.govthermofisher.comnih.gov These methods often involve a simple sample preparation, such as protein precipitation, followed by chromatographic separation on a C18 or other suitable column. thermofisher.com The use of electrospray ionization (ESI) in negative mode is common for bile acid analysis, and specific precursor-to-product ion transitions are monitored for each analyte and internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for accurate quantification. thermofisher.com

The sensitivity of these methods allows for the detection and quantification of this compound and other bile acids at low nanomolar concentrations. thermofisher.com For instance, a developed LC-MS/MS method demonstrated linearity over a concentration range of 1 nM to 1000 nM with excellent reproducibility (CV < 10%). thermofisher.com The lower limits of detection (LLOD) and quantitation (LLOQ) can range from 0.1 to 0.5 nM, enabling the analysis of these compounds over their dynamic range in biological fluids like serum. thermofisher.com High-resolution mass spectrometry (HRAM), such as that using Orbitrap mass analyzers, further enhances the specificity by providing accurate mass measurements, which aids in the confident identification of metabolites. thermofisher.com

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Bile Acid Quantification

ParameterPerformance
Linearity Range1 nM - 1000 nM
Coefficient of Determination (r²)> 0.995
Lower Limit of Detection (LLOD)0.1 - 0.5 nM
Lower Limit of Quantitation (LLOQ)0.1 - 0.5 nM
Reproducibility (CV)< 10%
Recovery Rates80% - 120%
Data compiled from representative LC-MS/MS methodologies. thermofisher.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including bile acids like this compound. mdpi.comwikipedia.orgcas.cz Unlike mass spectrometry, which provides information on mass-to-charge ratio, NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its precise three-dimensional structure. wikipedia.org

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the carbon-hydrogen framework of a molecule. nih.gov For complex molecules like this compound, two-dimensional (2D) NMR experiments are often necessary to resolve overlapping signals and establish connectivity between atoms. nih.gov These techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key for determining stereochemistry. mdpi.com

The non-destructive nature of NMR allows for the sample to be used for further analyses. mdpi.com While NMR is generally less sensitive than MS, it is highly reproducible and does not always require an identical reference standard for structural confirmation, making it invaluable for the characterization of novel or modified metabolites. mdpi.com

Integrated Analytical Approaches for Comprehensive Metabolic Mapping

To achieve a comprehensive understanding of the metabolome, researchers often employ integrated analytical approaches that combine the strengths of both LC-MS and NMR spectroscopy. frontiersin.org This combination allows for both the sensitive quantification of a wide range of metabolites by LC-MS and the definitive structural identification of key compounds by NMR.

This integrated approach is particularly powerful in metabolomics studies where the goal is to map the metabolic pathways and networks in which a compound like this compound participates. LC-MS can provide quantitative data on a large number of metabolites across different experimental groups, while NMR can be used to confirm the identity of specific isomers or unknown compounds that are found to be significant. This comprehensive view is essential for building accurate metabolic models and understanding the functional roles of individual metabolites.

Multi-Omics Integration in Systems Biology Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole. Multi-omics integration, which combines data from different "omics" fields, is a cornerstone of this approach. For this compound research, this involves integrating metabolomics data with information from the microbiome and the host's transcriptome.

Combined Analysis of Microbiome, Metabolome, and Transcriptome Data

This compound is a secondary bile acid, meaning it is produced from primary bile acids by the metabolic action of gut bacteria. Therefore, understanding its biological significance requires a combined analysis of the gut microbiome, the metabolome (including bile acids), and the host's transcriptome (gene expression).

Studies have shown that the gut microbiome can accurately predict the levels of this compound in both serum and stool. nih.govnih.gov For example, the abundance of certain bacterial species belonging to the Bacteroidales and Clostridiales orders has been shown to correlate with this compound levels. nih.govchalmers.se By combining 16S rRNA gene sequencing (to profile the microbiome) with metabolomics, researchers can identify specific gut microbes responsible for the biotransformation of primary bile acids into this compound. nih.gov

Furthermore, integrating transcriptomics data (measuring gene expression in the host) can reveal how changes in this compound levels, driven by the microbiome, affect host cellular pathways. For instance, altered this compound concentrations may influence the expression of genes involved in inflammation, lipid metabolism, and glucose homeostasis. nih.govnih.gov This multi-omics approach allows researchers to move beyond simple correlations and build a more mechanistic understanding of the interplay between the gut microbiota, metabolites like this compound, and host physiology. nih.govbiorxiv.org

Table 2: Illustrative Findings from Multi-Omics Integration Studies

Omics LayerFinding Related to this compoundReference
MicrobiomeGut microbes can explain a significant portion of the variation in this compound levels. nih.govnih.gov
MetabolomeIncreased levels of this compound are associated with conditions like irritable bowel syndrome with diarrhea (IBS-D). nih.govresearchgate.net
TranscriptomeChanges in this compound levels may correlate with altered expression of host genes involved in metabolic and inflammatory pathways. nih.govnih.gov
Inter-omicSpecific bacterial species are positively correlated with this compound levels, suggesting their role in its production. nih.govchalmers.se

Application in Longitudinal Cohort Studies for Mechanistic Insights

Longitudinal cohort studies, which follow the same individuals over an extended period, are invaluable for understanding the dynamic nature of biological processes and for inferring causality. researchgate.net When combined with multi-omics approaches, these studies provide powerful mechanistic insights into the role of metabolites like this compound in health and disease.

For example, in the context of bariatric surgery, longitudinal studies have tracked changes in the gut microbiome, bile acid profiles, and metabolic health markers before and after the procedure. nih.govresearchgate.net These studies have observed significant decreases in circulating this compound one year after bariatric surgery. researchgate.net By analyzing the concurrent changes in the gut microbiota and host gene expression, researchers can begin to unravel the mechanisms by which surgical alterations to the gut lead to changes in bile acid metabolism and subsequent improvements in metabolic health. nih.govresearchgate.net

These longitudinal, multi-omics studies are crucial for moving from cross-sectional associations to a more dynamic and mechanistic understanding of how this compound and the factors that regulate its production contribute to physiological and pathophysiological processes over time. nih.govresearchgate.netljmu.ac.uk

Future Directions and Emerging Research Avenues for Isoursodeoxycholate

Elucidation of Cell-Specific and Tissue-Specific Mechanisms of Action

Future research must prioritize a deeper understanding of how isoursodeoxycholate (isoUDCA) exerts its effects on a cellular and tissue-specific level. While systemic effects are being uncovered, the precise molecular interactions within different cell types remain largely unknown. For instance, in the liver, isoUDCA has been associated with increased markers of inflammation. nih.gov Investigating its direct actions on hepatocytes, Kupffer cells, and hepatic stellate cells is crucial to dissect its role in liver health and disease. nih.gov

In the context of the gut, isoUDCA's influence on intestinal epithelial cells, immune cells, and enteric neurons warrants detailed investigation. physiology.org Understanding how it modulates intestinal barrier function, immune responses, and gut motility will provide a more complete picture of its physiological roles. physiology.orgphysiology.org A significant challenge in studying isoUDCA in cell-based assays is its rapid metabolism. In HepG2 cells, for example, almost 50% of isoUDCA is metabolized to 3-oxo-UDCA within four hours, making it difficult to study its direct actions. nih.govresearchgate.net

Investigation of this compound in Diverse Physiological and Pathophysiological Contexts

The role of isoUDCA extends across various physiological and disease states, meriting broader investigation. Current research has linked elevated isoUDCA levels to post-prandial lipemia, inflammation, and increased appetite. nih.govnih.govresearchgate.net Furthermore, circulating isoUDCA levels have been shown to decrease significantly after bariatric surgery and in response to dietary fiber supplementation, suggesting its involvement in metabolic improvements. nih.govnih.gov

Future studies should explore the role of isoUDCA in a wider range of conditions, including:

Cardiometabolic Diseases: Given its association with lipid metabolism and inflammation, its role in atherosclerosis, hypertension, and heart failure should be a research priority. nih.govresearchgate.net

Neurological Disorders: The gut-brain axis is a burgeoning field of research, and investigating how isoUDCA influences neuroinflammation and neuronal function could open new avenues for understanding and treating neurodegenerative diseases. frontiersin.org

Inflammatory Bowel Disease (IBD): As some bacterially produced bile acids are known to inhibit TH17 cell function, exploring the specific effects of isoUDCA in the context of IBD is a promising area of inquiry. researchgate.net

Development of Advanced In Vitro and In Vivo Model Systems

To overcome the limitations of current research models, the development of more sophisticated in vitro and in vivo systems is essential. The rapid metabolism of isoUDCA in standard cell cultures necessitates the creation of more stable and physiologically relevant models. nih.govresearchgate.net

Advanced In Vitro Models:

3D Organoids: Liver and intestinal organoids can provide a more accurate representation of tissue architecture and function, allowing for more reliable studies of isoUDCA's long-term effects. wur.nl

Microfluidic "Gut-on-a-Chip" Models: These systems can co-culture various cell types, including intestinal epithelial cells and immune cells, to mimic the complex environment of the gut and study cell-cell interactions in response to isoUDCA. ethz.ch

Novel In Vivo Models:

Germ-Free and Gnotobiotic Animal Models: Utilizing mice colonized with specific bacterial strains known to produce or metabolize isoUDCA can help to isolate its specific effects and understand its interaction with the gut microbiota.

Low-Bile Acid Mouse Models: Models with genetic deletions of key bile acid synthesis enzymes, leading to significantly reduced endogenous bile acid pools, provide a cleaner background to study the specific in vivo effects of administering isoUDCA. nih.gov

Potential as a Biomarker for Metabolic and Inflammatory Health Indicators

The strong correlations between isoUDCA levels and key metabolic and inflammatory markers suggest its potential as a valuable biomarker. nih.gov Fasting levels of isoUDCA have been associated with pre-meal appetite, post-prandial lipemia, and inflammation. nih.govnih.gov Furthermore, its levels are responsive to interventions like bariatric surgery and dietary fiber. nih.govnih.gov

Future research should focus on validating isoUDCA as a robust and reliable biomarker for:

Metabolic Syndrome: Assessing its predictive value for the development of metabolic syndrome and its components.

Non-alcoholic Fatty Liver Disease (NAFLD): Investigating its correlation with the severity and progression of NAFLD. nih.gov

Cardiovascular Disease Risk: Determining its utility in predicting cardiovascular events. nih.govresearchgate.net

A study identified this compound sulfate (B86663) as a serum biomarker associated with post-prandial lipemia, inflammation, and impaired liver function. researchgate.netmedrxiv.orgmedrxiv.org

Table 1: Research Findings on this compound as a Biomarker

Study ContextKey FindingImplicationCitation
Population-based cohorts (TwinsUK, ZOE PREDICT-1)Fasting isoUDCA levels correlate with pre-meal appetite.Potential biomarker for satiety signaling. nih.govnih.gov
Population-based cohorts (TwinsUK, ZOE PREDICT-1)isoUDCA associates with post-prandial lipemia and inflammation (GlycA).Biomarker for metabolic and inflammatory health. nih.govnih.govresearchgate.net
Bariatric surgery patientsCirculating isoUDCA decreases significantly 1 year after surgery.Modifiable biomarker reflecting metabolic improvement. nih.govnih.gov
Dietary intervention (fiber supplementation)isoUDCA levels decrease in response to fiber supplementation.Indicates diet can modulate this metabolic marker. nih.govnih.gov
European cross-sectional study (Metacardis)This compound sulfate is a serum biomarker associated with post-prandial lipemia, inflammation, and impaired liver function.Potential for a more specific biomarker of metabolic dysregulation. researchgate.netmedrxiv.orgmedrxiv.org

This table is interactive. Click on the headers to sort the data.

Computational and Systems Biology Approaches for Predictive Modeling

The complexity of bile acid metabolism and its interaction with the gut microbiome and host physiology necessitates the use of computational and systems biology approaches. frontiersin.orgnih.gov These methods can integrate large-scale 'omics' data (genomics, metagenomics, metabolomics) to build predictive models of isoUDCA's function. kcl-mrcdtp.com

Key applications include:

Predicting isoUDCA levels: Random forest models have already shown that the gut microbiome can accurately predict isoUDCA levels in both serum and stool. nih.gov

Identifying microbial drivers: These models can pinpoint specific bacterial species, such as Blautia wexlerae and Ruminococcus gnavus, that are key drivers of isoUDCA production. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning models based on chemical structures can be used to predict the potential bioactivity of metabolites like this compound against various biological targets. nih.gov

Molecular Dynamics Simulations: These simulations can be employed to study the aggregation behavior of isoUDCA in aqueous solutions, providing insights into its physicochemical properties and interactions at a molecular level. researchgate.netacs.org

By leveraging these advanced computational tools, researchers can generate new hypotheses, identify novel therapeutic targets, and ultimately accelerate the translation of basic research findings into clinical applications. frontiersin.orgkcl-mrcdtp.com

Q & A

Q. What are the standard protocols for synthesizing Isoursodeoxycholate, and how can researchers validate its purity and structural integrity?

this compound synthesis typically involves bile acid modification via enzymatic or chemical methods. Validation requires a multi-step approach:

  • Structural confirmation : Use nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and mass spectrometry (MS) for molecular weight verification .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard, with ≥95% purity as the benchmark for experimental use .
  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst concentrations) meticulously to enable replication .

Q. What in vitro assays are most effective for evaluating this compound’s biological activity, and how should controls be designed?

Key assays include:

  • Cell viability assays (e.g., MTT or ATP luminescence) to assess cytotoxicity. Use vehicle controls (e.g., DMSO) and untreated cell cohorts to isolate compound-specific effects .
  • Membrane interaction studies : Fluorescence polarization with labeled phospholipid vesicles to measure bile acid integration kinetics .
  • Bile acid receptor activation : Luciferase reporter assays (e.g., FXR or TGR5 pathways) with co-transfected HEK293 cells. Normalize data to constitutively active Renilla luciferase .

Q. How can researchers conduct a systematic review of this compound’s pharmacokinetic properties using existing literature?

Follow these steps:

  • Search strategy : Use Boolean operators in Google Scholar: ("this compound" OR "Iso-UDCA") AND ("pharmacokinetics" OR "bioavailability"), limiting results to 2010–2025 .
  • Data extraction : Tabulate parameters like Cmax, T1/2, and AUC from preclinical/clinical studies. Cross-reference species-specific metabolic differences .
  • Bias mitigation : Apply PRISMA guidelines to exclude non-peer-reviewed sources and studies lacking control groups .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic data across studies be resolved?

Address discrepancies through:

  • Meta-analysis stratification : Group data by species (e.g., murine vs. human), dose ranges, and administration routes. Use random-effects models to account for heterogeneity .
  • Sensitivity testing : Replicate outlier experiments under standardized conditions (e.g., fed vs. fasted states) to identify confounding variables .
  • Correlation analysis : Apply Spearman’s rank correlation to evaluate associations between intake metrics (e.g., dose) and biomarker outcomes (e.g., serum concentration) .

Q. What computational approaches are suitable for modeling this compound’s interactions with nuclear receptors?

  • Molecular docking : Use AutoDock Vina to predict binding affinities to FXR. Validate with crystallographic data from the Protein Data Bank (PDB ID: 1OSH) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess conformational stability of receptor-ligand complexes. Analyze root-mean-square deviation (RMSD) trends .
  • Machine learning : Train random forest models on existing bile acid-receptor interaction datasets to predict Iso-UDCA’s off-target effects .

Q. How to design a Phase II clinical trial evaluating this compound’s efficacy in cholestatic liver disease?

  • PICOT framework :
    • P : Patients with primary biliary cholangitis (PBC) unresponsive to ursodeoxycholic acid.
    • I : Daily oral Iso-UDCA (10 mg/kg).
    • C : Placebo arm with matched dosing.
    • O : Reduction in alkaline phosphatase (ALP) by ≥40% at 24 weeks.
    • T : Double-blind, multicenter, 12-month follow-up .
  • Endpoint validation : Use liver biopsy histology and FibroScan® as secondary endpoints to confirm biochemical improvements .
  • Statistical power : Calculate sample size via ANOVA (α=0.05, β=0.2) assuming a 30% effect size difference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.